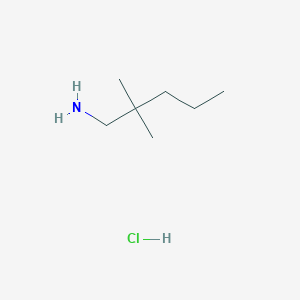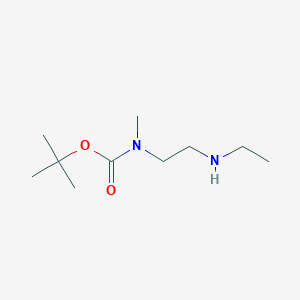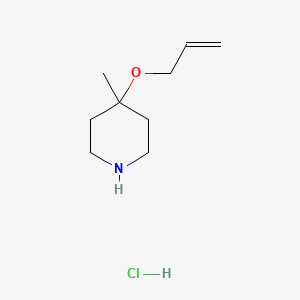
3-Chloro-6-(4-chlorophenyl)pyridazine-4-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . It is involved in the synthesis of functionalized 3-aminopyridazines through an ANRORC mechanism, where it undergoes nucleophilic addition, ring opening, and intramolecular ring closure to form various pyridazine derivatives.Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
3-Chloro-6-(4-chlorophenyl)pyridazine-4-carboxylic acid and its derivatives play a role in the synthesis of various heterocyclic compounds. For instance, the reaction of similar compounds with antipyrin has led to derivatives that exhibit antimicrobial and antifungal activities (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003).
Preparation of Pyridazine Derivatives
The preparation of pyridazine-4-carboxylic acid, a closely related compound, has been achieved through catalytic hydrogenation of 3,6-dichloropyridazine-4-carboxylic acid. The derivatives of pyridazine-4-carboxylic acid have been explored for their reactivity, leading to various condensation reactions (Heinisch, 1973).
Pharmacological Screening
Although details on drug use and dosage are excluded as per the requirement, it's noteworthy that some derivatives of 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylate have been studied for their effects on the central nervous system (Zabska, Kołodziejczyk, Sieklucka-Dziuba, Morawska, & Kleinrok, 1998).
Agricultural Applications
Derivatives of this compound have been developed as new hybridizing agents for wheat, indicating its potential use in agriculture. For example, 1-(p-chlorophenyl)-1,4-dihydro-4-oxo-6-ethylpyridazine-5-carboxylic acid has been synthesized for this purpose (Zeng-yan, 2011).
Antiviral Research
Some pyridazine derivatives, originating from compounds similar to 3-Chloro-6-(4-chlorophenyl)pyridazine-4-carboxylic acid, have been explored for their potential as human immunodeficiency virus type 1 reverse transcriptase inhibitors, showcasing their relevance in antiviral research (Heinisch, Huber, Leitner, Matuszczak, Maurer, Pachler, & Prillinger, 1996).
Propriétés
IUPAC Name |
3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N2O2/c12-7-3-1-6(2-4-7)9-5-8(11(16)17)10(13)15-14-9/h1-5H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEGJESIFPSFFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C(=C2)C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(4-chlorophenyl)pyridazine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,7-Diaza-spiro[3.5]nonane-7-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1472193.png)












